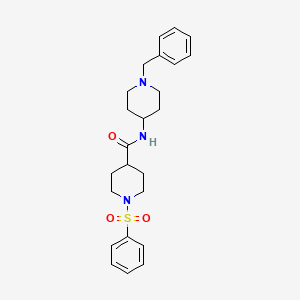
N,5-dimethyl-N-phenylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-dimethyl-N-phenylpyrazine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrazine family and is known for its unique chemical properties that make it suitable for various research applications.
Wirkmechanismus
The mechanism of action of N,5-dimethyl-N-phenylpyrazine-2-carboxamide is not fully understood. However, it is believed that the compound works by inhibiting the production of inflammatory cytokines and reactive oxygen species. This leads to a reduction in inflammation and oxidative stress, which are known to play a role in the development of various diseases.
Biochemical and Physiological Effects
Studies have shown that N,5-dimethyl-N-phenylpyrazine-2-carboxamide has a significant impact on various biochemical and physiological processes. It has been found to reduce inflammation, oxidative stress, and cell proliferation. The compound has also been shown to have a positive effect on the central nervous system, improving cognitive function and reducing anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,5-dimethyl-N-phenylpyrazine-2-carboxamide is its ease of synthesis and availability. The compound can be produced in large quantities, making it suitable for various research applications. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N,5-dimethyl-N-phenylpyrazine-2-carboxamide. One area of interest is the development of new therapeutic applications for the compound. It has been suggested that N,5-dimethyl-N-phenylpyrazine-2-carboxamide may be useful in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Another area of interest is the development of new synthesis methods for the compound. Researchers are exploring new ways to produce N,5-dimethyl-N-phenylpyrazine-2-carboxamide that may be more efficient or cost-effective.
Conclusion
In conclusion, N,5-dimethyl-N-phenylpyrazine-2-carboxamide is a chemical compound that has significant potential for various scientific research applications. Its unique chemical properties make it suitable for the development of new therapeutic applications, and it has been shown to have a positive impact on various biochemical and physiological processes. While there are some limitations to working with the compound, ongoing research is exploring new ways to overcome these challenges and unlock its full potential.
Synthesemethoden
The synthesis of N,5-dimethyl-N-phenylpyrazine-2-carboxamide involves the reaction of 2,5-dimethylpyrazine with phenyl isocyanate. This reaction takes place under controlled conditions, and the resulting product is purified through recrystallization. The synthesis method is well-established, and the compound can be produced in large quantities.
Wissenschaftliche Forschungsanwendungen
N,5-dimethyl-N-phenylpyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has also been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N,5-dimethyl-N-phenylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-8-15-12(9-14-10)13(17)16(2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFDBFMDVMMQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-phenylpyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)

![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)
![2-[methyl-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7538006.png)



![2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538037.png)
![2-(difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538042.png)

![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline](/img/structure/B7538052.png)
![Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate](/img/structure/B7538058.png)